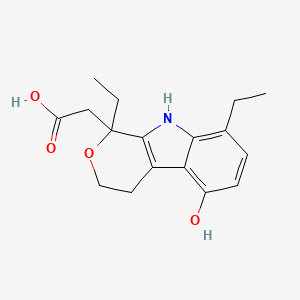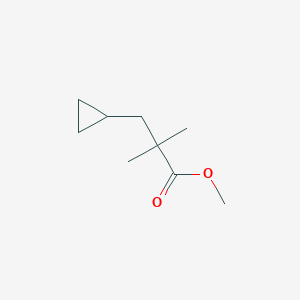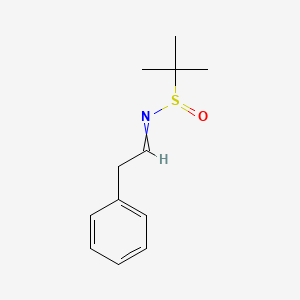
Morpholine 3,3,3-trifluoropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine 3,3,3-trifluoropropanamide is a fluorinated organic compound with the empirical formula C7H10F3NO2 and a molecular weight of 197.16 g/mol . It is known for its ability to form (E)-β-fluoro-α,β-unsaturated amides upon reaction with Grignard reagents, showcasing high levels of stereocontrol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Morpholine 3,3,3-trifluoropropanamide can be synthesized through the reaction of morpholine with 3,3,3-trifluoropropanoyl chloride under controlled conditions . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves similar steps as the laboratory preparation, scaled up to accommodate larger quantities. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine 3,3,3-trifluoropropanamide primarily undergoes substitution reactions, particularly with Grignard reagents . These reactions result in the formation of (E)-β-fluoro-α,β-unsaturated amides with high stereocontrol .
Common Reagents and Conditions
Grignard Reagents: Commonly used Grignard reagents include methylmagnesium bromide, phenylmagnesium bromide, and ethylmagnesium bromide.
Reaction Conditions: The reactions are typically carried out in anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The temperature is maintained at a controlled level to ensure the desired stereochemistry of the product.
Major Products
The major products formed from the reactions of this compound with Grignard reagents are (E)-β-fluoro-α,β-unsaturated amides .
Applications De Recherche Scientifique
Morpholine 3,3,3-trifluoropropanamide has several applications in scientific research:
Mécanisme D'action
The mechanism by which Morpholine 3,3,3-trifluoropropanamide exerts its effects involves the formation of (E)-β-fluoro-α,β-unsaturated amides through the addition of Grignard reagents . The reaction proceeds with high stereocontrol, likely due to the electronic and steric effects of the trifluoromethyl group . The molecular targets and pathways involved in these reactions are primarily related to the formation of carbon-carbon bonds and the stabilization of the resulting products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,3-Trifluoro-1-morpholinopropan-1-one
- 3-(Trifluoromethyl)benzylamine
- 3′,4′,5′-Trifluoropropiophenone
- 4-(Trifluoromethoxy)benzylamine
Uniqueness
Morpholine 3,3,3-trifluoropropanamide is unique due to its ability to form (E)-β-fluoro-α,β-unsaturated amides with high stereocontrol upon reaction with Grignard reagents . This property makes it particularly valuable in the synthesis of fluorinated compounds, which are important in various fields such as drug discovery and material science .
Propriétés
Formule moléculaire |
C7H11F3N2O2 |
|---|---|
Poids moléculaire |
212.17 g/mol |
Nom IUPAC |
3,3,3-trifluoro-2-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C7H11F3N2O2/c8-7(9,10)5(6(11)13)12-1-3-14-4-2-12/h5H,1-4H2,(H2,11,13) |
Clé InChI |
AEORMQXRMYXCED-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(C(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)









